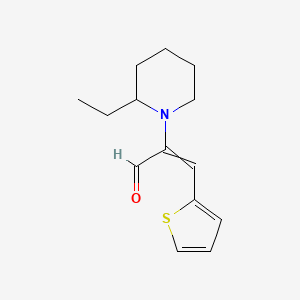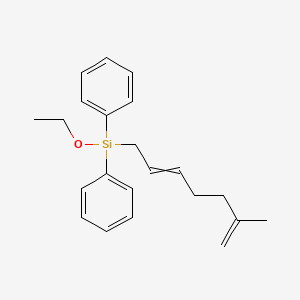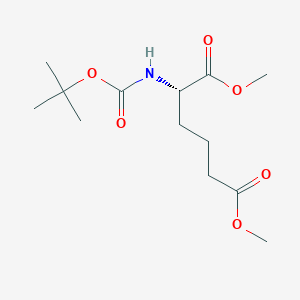![molecular formula C20H17ClN2O2 B12590921 N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-74-1](/img/structure/B12590921.png)
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound with the molecular formula C20H17ClN2O2 It is known for its unique structure, which includes an anilinomethyl group attached to a phenyl ring, a chloro substituent, and a hydroxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of the Anilinomethyl Intermediate: The initial step involves the reaction of aniline with formaldehyde to form the anilinomethyl intermediate.
Coupling with 3-Bromo-5-chloro-2-hydroxybenzoic Acid: The anilinomethyl intermediate is then coupled with 3-bromo-5-chloro-2-hydroxybenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Affecting Signal Transduction: Influencing intracellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzoic Acid
- N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzylamine
- N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzyl Alcohol
Uniqueness
N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
648922-74-1 |
|---|---|
Fórmula molecular |
C20H17ClN2O2 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
N-[3-(anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(12-15)20(25)23-17-8-4-5-14(11-17)13-22-16-6-2-1-3-7-16/h1-12,22,24H,13H2,(H,23,25) |
Clave InChI |
GADZIVXQDXYBDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)

![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)





![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)




